![molecular formula C10H10Cl4N2S B13750190 N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide CAS No. 55311-57-4](/img/structure/B13750190.png)
N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is recognized for its unique chemical structure and properties, which make it a valuable compound for scientific research and industrial use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- involves multiple steps, typically starting with the reaction of 4-chloro-2-methylaniline with methyl isothiocyanate. This reaction forms an intermediate, which is then further reacted with trichloromethyl thiol to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired reaction, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests and diseases in crops.
作用机制
The mechanism of action of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. For example, in agricultural applications, it may inhibit the growth of pests by interfering with their metabolic pathways.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Chlordimeform: Known for its use as an insecticide, it shares structural similarities with Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]-.
Chlorfenamidine: Another compound with similar applications in agriculture and pest control.
Uniqueness
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)thio]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its effectiveness in different applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
55311-57-4 |
|---|---|
分子式 |
C10H10Cl4N2S |
分子量 |
332.1 g/mol |
IUPAC 名称 |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-(trichloromethylsulfanyl)methanimidamide |
InChI |
InChI=1S/C10H10Cl4N2S/c1-7-5-8(11)3-4-9(7)15-6-16(2)17-10(12,13)14/h3-6H,1-2H3 |
InChI 键 |
YAETUTWHRDKSPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)SC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


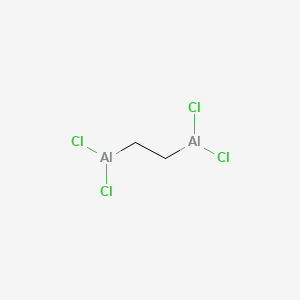
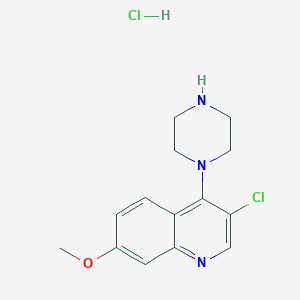
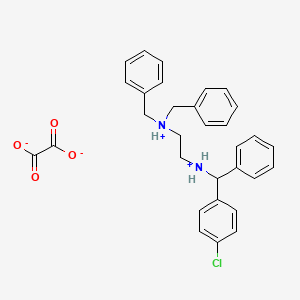
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
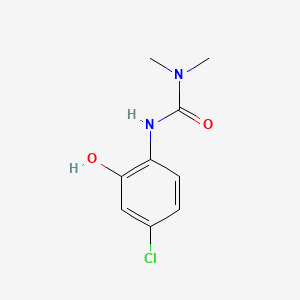
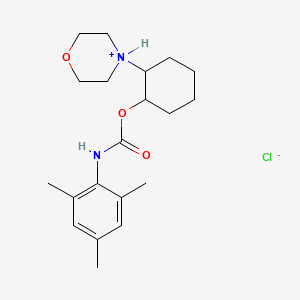
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
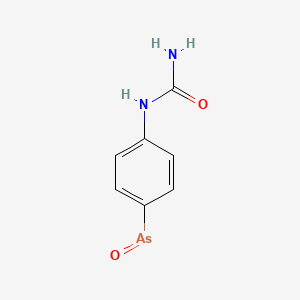
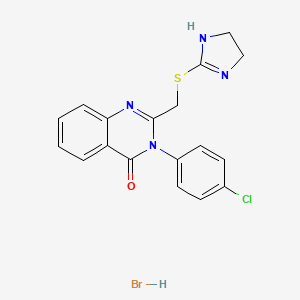

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
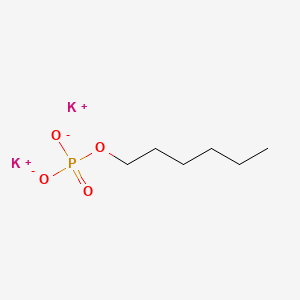
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)

